molecular formula C16H22ClNO3 B5347041 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

Cat. No.: B5347041
M. Wt: 311.80 g/mol
InChI Key: HAOKOWUZLBYDOR-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenoxy group, a hydroxycyclohexyl group, and a methylpropanamide moiety, making it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-11(21-15-10-6-3-7-12(15)17)16(20)18(2)13-8-4-5-9-14(13)19/h3,6-7,10-11,13-14,19H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKOWUZLBYDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCCCC1O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form 2-chlorophenoxyalkane. This intermediate is then reacted with N-methylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The industrial synthesis often employs automated systems to control reaction parameters such as temperature, pressure, and reaction time, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)phenol: Shares the chlorophenoxy group but differs in the overall structure and functional groups.

    Methyl 2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate: Another compound with a chlorophenoxy group, used in different applications.

Uniqueness

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

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